Cas no 1217668-72-8 (Demecolcine-d3)

Demecolcine-d3 化学的及び物理的性質

名前と識別子

-

- Demecolcine-d3

- Colcemid-d3

- HY-N0282S1

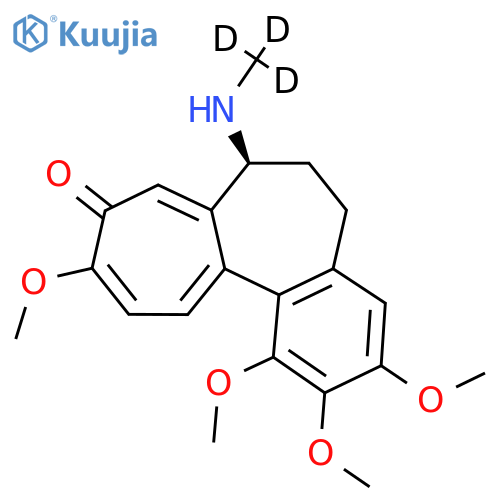

- (7S)-1,2,3,10-tetramethoxy-7-(trideuteriomethylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one

- 1217668-72-8

- CS-0202150

-

- インチ: 1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1/i1D3

- InChIKey: NNJPGOLRFBJNIW-VSLDJYOXSA-N

- SMILES: O(C)C1=C(C(=CC2=C1C1=CC=C(C(C=C1[C@H](CC2)NC([2H])([2H])[2H])=O)OC)OC)OC

計算された属性

- 精确分子量: 374.19210314 g/mol

- 同位素质量: 374.19210314 g/mol

- 同位体原子数: 3

- 水素結合ドナー数: 1

- 氢键受体数量: 6

- 重原子数量: 27

- 回転可能化学結合数: 5

- 複雑さ: 653

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.4

- トポロジー分子極性表面積: 66

- 分子量: 374.4

じっけんとくせい

- ゆうかいてん: 73-75°C

Demecolcine-d3 Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | D230787-10mg |

Demecolcine-d3 |

1217668-72-8 | 10mg |

$718.00 | 2023-05-18 | ||

| TRC | D230787-50mg |

Demecolcine-d3 |

1217668-72-8 | 50mg |

$ 3000.00 | 2023-09-08 | ||

| TRC | D230787-25mg |

Demecolcine-d3 |

1217668-72-8 | 25mg |

$1499.00 | 2023-05-18 | ||

| TRC | D230787-2.5mg |

Demecolcine-d3 |

1217668-72-8 | 2.5mg |

$190.00 | 2023-05-18 | ||

| ChemScence | CS-0202150-25mg |

Colcemid-d3 |

1217668-72-8 | 25mg |

$0.0 | 2022-04-28 |

Demecolcine-d3 関連文献

-

Soei Watari,Hiroshi Inaba,Tomonori Tamura,Arif Md. Rashedul Kabir,Akira Kakugo,Kazuki Sada,Itaru Hamachi,Kazunori Matsuura Chem. Commun. 2022 58 9190

-

A. R. Battersby,R. B. Herbert,E. McDonald,R. Ramage,J. H. Clements Chem. Commun. (London) 1966 603

-

3. Biosynthesis. Part 28.1,2 Colchicine: definition of intermediates between O-methylandrocymbine and colchicine and studies on speciosineAlan C. Barker,David R. Julian,Robert Ramage,Robert N. Woodhouse,Gilbert Hardy,Edward McDonald,Alan R. Battersby J. Chem. Soc. Perkin Trans. 1 1998 2989

-

4. Biosynthesis. Part 26. Synthetic studies on structural modification of late biosynthetic precursors for colchicineAlan R. Battersby,Edward McDonald,Andrew V. Stachulski J. Chem. Soc. Perkin Trans. 1 1983 3053

-

5. Biosynthesis. Part 27.1,2 Colchicine: studies of the phenolic oxidative coupling and ring-expansion processes based on incorporation of multiply labelled 1-phenethylisoquinolinesEdward McDonald,Robert Ramage,Robert N. Woodhouse,Edward W. Underhill,Leslie R. Wetter,Alan R. Battersby J. Chem. Soc. Perkin Trans. 1 1998 2979

-

Richard B. Herbert Nat. Prod. Rep. 2001 18 50

-

7. An improved approach for predicting drug–target interaction: proteochemometrics to molecular dockingNaeem Shaikh,Mahesh Sharma,Prabha Garg Mol. BioSyst. 2016 12 1006

-

A. C. Barker,A. R. Battersby,E. McDonald,R. Ramage,J. H. Clements Chem. Commun. (London) 1967 390b

-

Ronald Bentley Nat. Prod. Rep. 2008 25 118

-

Annamaria Buschini,Silvana Pinelli,Rossella Alinovi,Francesca Mussi,Franco Bisceglie,Claudio Rivetti,Nicola Doniselli,Giorgio Pelosi Metallomics 2014 6 783

Demecolcine-d3に関する追加情報

Research Brief on Demecolcine-d3 (CAS: 1217668-72-8): Recent Advances and Applications

Demecolcine-d3, a deuterated analog of the well-known microtubule-depolymerizing agent demecolcine, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. With the CAS number 1217668-72-8, this compound is increasingly being utilized as an internal standard in mass spectrometry-based assays due to its enhanced stability and isotopic purity. Recent studies have explored its applications in pharmacokinetic studies, drug metabolism research, and as a tool compound for investigating microtubule dynamics in cellular systems.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Demecolcine-d3 in quantitative LC-MS/MS assays for measuring demecolcine levels in biological matrices. The deuterated form showed excellent chromatographic separation from the native compound, with minimal matrix effects observed in plasma and tissue homogenates. This advancement has enabled more accurate measurement of demecolcine's tissue distribution and clearance profiles in preclinical studies.

In the area of cancer research, Demecolcine-d3 has been employed as a chemical probe to study the relationship between microtubule disruption and cancer cell apoptosis. A recent Nature Cell Biology publication (2024) utilized this compound to demonstrate that microtubule depolymerization triggers a specific cascade of phosphorylation events in the Bcl-2 family proteins, revealing new mechanisms of action for this class of compounds. The deuterated version provided crucial advantages in these experiments by allowing researchers to distinguish between endogenous and experimental compounds in mass spectrometry imaging.

The synthesis and characterization of Demecolcine-d3 (1217668-72-8) have also seen recent improvements. A 2024 patent application describes a novel synthetic route that achieves >99.5% isotopic purity while reducing production costs by approximately 40% compared to previous methods. This development is particularly significant as it may facilitate wider adoption of the compound in both research and potential clinical applications.

Emerging applications in neurodegenerative disease research have also been reported. A study in Cell Chemical Biology (2023) used Demecolcine-d3 to investigate tau protein aggregation dynamics, demonstrating that controlled microtubule depolymerization can actually reduce pathological tau oligomerization in certain cellular models. These findings suggest potential new therapeutic strategies for Alzheimer's disease and related tauopathies.

As research continues, the unique properties of Demecolcine-d3 (1217668-72-8) position it as a valuable tool across multiple areas of biomedical research. Its applications range from basic science investigations of cytoskeletal dynamics to translational studies in drug development and biomarker discovery. Future directions may include expanded use in clinical mass spectrometry applications and as a reference standard in regulatory bioanalytical method validation.

1217668-72-8 (Demecolcine-d3) Related Products

- 548772-41-4((5-Chlorothiophen-2-yl)methanamine hydrochloride)

- 2171272-05-0(2-(2R)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoylpyrrolidin-2-ylacetic acid)

- 1805280-07-2(2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde)

- 1434141-91-9(3-Ethynyl-8-oxabicyclo[3.2.1]octane)

- 2228112-58-9(2-Amino-2-[1-(5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)cyclopropyl]acetic acid)

- 1125633-27-3(Methyl 3-(2-cyanoethyl)benzoate)

- 2734772-95-1(5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde)

- 896351-30-7(N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide)

- 1597307-80-6((1-ethoxy-2-ethylcyclopentyl)methanamine)

- 578754-60-6(2-amino-1-(3,5-dimethoxyphenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide)